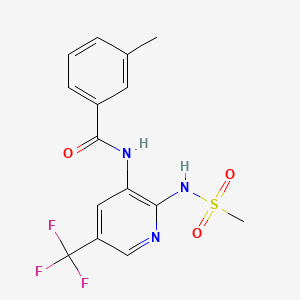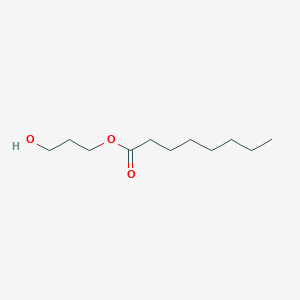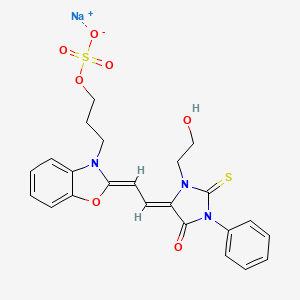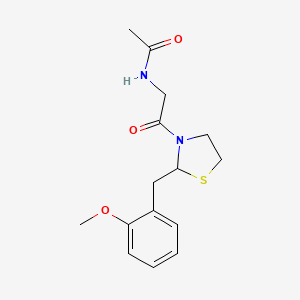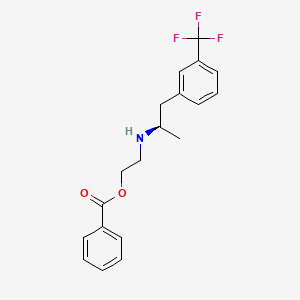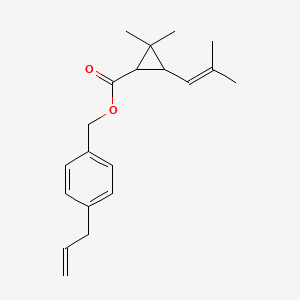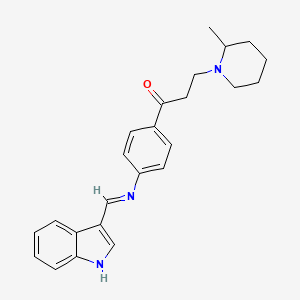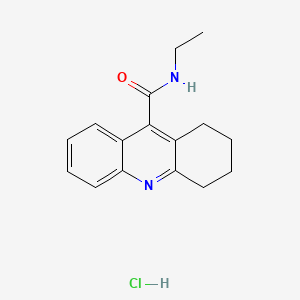
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride is a derivative of acridine, a heterocyclic organic compound. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
The synthesis of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride typically involves multiple steps. One common synthetic route starts with the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives
Chemical Reactions Analysis
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the acridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced onto the acridine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives.
Biology: The compound has been studied for its interactions with biological molecules, including DNA and proteins.
Mechanism of Action
The mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride involves its interaction with DNA. The compound acts as a topoisomerase inhibitor, intercalating into the DNA strands and preventing the topoisomerase enzymes from functioning properly. This leads to the inhibition of DNA replication and cell division, making it a potential anticancer agent . The molecular targets include topoisomerase I and II enzymes, and the pathways involved are related to DNA damage response and cell cycle regulation.
Comparison with Similar Compounds
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-ethyl-, hydrochloride can be compared with other acridine derivatives such as:
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Known for its anticancer properties and ability to inhibit topoisomerase enzymes.
Triazoloacridone (C-1305): Another potent topoisomerase inhibitor with anticancer activity.
Amsacrine (m-AMSA): A clinically used anticancer drug that also targets topoisomerase enzymes. The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties.
Properties
CAS No. |
113106-78-8 |
|---|---|
Molecular Formula |
C16H19ClN2O |
Molecular Weight |
290.79 g/mol |
IUPAC Name |
N-ethyl-1,2,3,4-tetrahydroacridine-9-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-17-16(19)15-11-7-3-5-9-13(11)18-14-10-6-4-8-12(14)15;/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,17,19);1H |
InChI Key |
DAANJAHRWWTSMG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


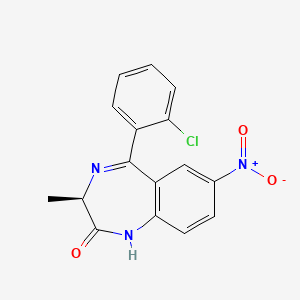
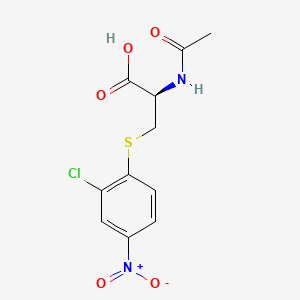
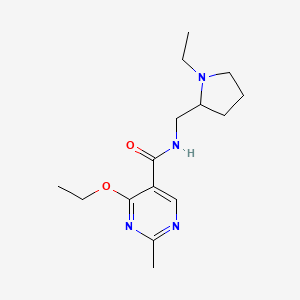
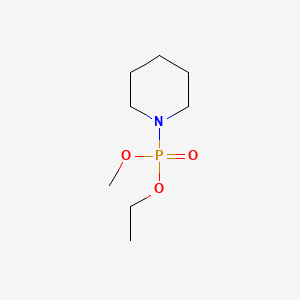
![N-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-2-methoxyphenyl]-4-(5-methylfuran-2-yl)benzenesulfonamide](/img/structure/B12733505.png)

![6-(2,4-dichlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12733513.png)
